1-(methylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)piperidine-4-carboxamide
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Overview
Description
Preparation Methods
The synthesis of 1-(methylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)piperidine-4-carboxamide typically involves the condensation reactions of aminopyrazoles with various reagents. Common synthetic routes include the reaction of aminopyrazoles with β-halovinyl/aryl aldehydes under microwave irradiation, which has been shown to yield good results . Industrial production methods may involve the use of palladium-catalyzed reactions, which are efficient and can be conducted under solvent-free conditions .
Chemical Reactions Analysis
1-(methylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(methylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)piperidine-4-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(methylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, which can lead to the disruption of cellular processes in target organisms. For example, it may inhibit kinase activity, leading to the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
1-(methylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)piperidine-4-carboxamide can be compared with other pyrazolo[1,5-a]pyridine derivatives, such as zaleplon and indiplon, which are known for their sedative and anxiolytic properties . Unlike these compounds, this compound has a broader range of applications, including its use as a fluorescent probe and its potential therapeutic effects in cancer treatment .
Similar compounds include:
Zaleplon: A sedative agent used for the treatment of insomnia.
Indiplon: Another sedative agent with similar applications to zaleplon.
Properties
IUPAC Name |
1-methylsulfonyl-N-pyrazolo[1,5-a]pyridin-5-ylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S/c1-22(20,21)17-7-3-11(4-8-17)14(19)16-12-5-9-18-13(10-12)2-6-15-18/h2,5-6,9-11H,3-4,7-8H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTLXWJDVHJYMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC3=CC=NN3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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